![molecular formula C26H27N3O4 B2625848 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 292052-78-9](/img/structure/B2625848.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide, also known as BIBX1382, is a chemical compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Environmentally Friendly Synthesis
One significant area of application for similar benzimidazole compounds involves environmentally friendly synthesis methods. For example, water-mediated and glycerol-based syntheses of benzimidazole derivatives have been developed, offering eco-friendly alternatives to traditional synthetic routes. These methods provide excellent yields using benign solvents and without the need for external catalysts, highlighting the potential for green chemistry applications (Reddy, Reddy, & Dubey, 2014); (Rani, 2018).
Pharmaceutical Research and Antimicrobial Activity
Benzimidazole derivatives are extensively explored for their pharmacological properties, including antimicrobial and antitumor activities. Research has identified that incorporating the triethoxybenzamide moiety can enhance these properties, with studies demonstrating significant antimicrobial activity against various bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial agents (Joshi, Bapodra, & Parekh, 1997); (Desai, Dodiya, & Makwana, 2011).
Additionally, benzimidazole compounds bearing different heterocyclic rings have been synthesized and screened for their antitumor activity, revealing considerable anticancer activity against specific cancer cell lines. This underscores the potential of such compounds in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Electrophysiological and Cardiac Activity
The research also extends into the synthesis of N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide, for their electrophysiological and cardiac activities. These studies indicate the potential for developing selective class III agents for arrhythmia treatment, showcasing the compound's relevance in cardiovascular research (Morgan et al., 1990).
Wirkmechanismus
Target of Action
TCMDC-125676, also known as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide or GNF-Pf-3103 or N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA .
Mode of Action
The interaction of TCMDC-125676 with its target PfCLK3 is facilitated by the co-crystal structure of the kinase with the compound . This interaction leads to the inhibition of PfCLK3, thereby disrupting the processing of parasite RNA .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125676 affects the RNA splicing pathway in the malaria parasite . This disruption in the RNA processing pathway leads to downstream effects that impair the parasite’s ability to survive and reproduce .
Pharmacokinetics
The compound’s potency against pfclk3 and its efficacy in parasites suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular effect of TCMDC-125676’s action is the inhibition of PfCLK3, which disrupts the RNA splicing pathway in the malaria parasite . On a cellular level, this leads to impaired survival and reproduction of the parasite .
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-13-11-17(12-14-19)25-28-20-9-7-8-10-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRQZBDHJXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.